5'-Prenyllicodione
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Overview
Description
. This compound has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Prenyllicodione typically involves the prenylation of phenolic compounds. Prenylation is a universal covalent post-translational modification found in all eukaryotic cells, comprising the attachment of either a farnesyl or a geranylgeranyl isoprenoid . The process involves the use of prenyl bromide in the presence of anhydrous potassium carbonate .
Industrial Production Methods: While specific industrial production methods for 5’-Prenyllicodione are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often include the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 5’-Prenyllicodione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5’-Prenyllicodione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in cellular processes due to its prenylated structure.
Medicine: Investigated for its potential anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and functional foods due to its biological activities.
Mechanism of Action
The mechanism of action of 5’-Prenyllicodione involves its interaction with various molecular targets and pathways. Prenylation plays a vital role in the diversification of natural products, including flavonoids, coumarins, and isoflavonoids . The prenyl group is important for protein-protein binding through specialized prenyl-binding domains, which can influence cellular signaling pathways and biological activities .
Comparison with Similar Compounds
Glyinflanin A-F: These are isoprenoid-substituted dibenzoylmethanes isolated from Glycyrrhiza species.
Glycyrdione B: Another isoprenoid-substituted compound from the same plant.
Uniqueness: 5’-Prenyllicodione is unique due to its specific prenylation pattern and the absence of oxygen functionalities at the C2’- and C6’-positions
Properties
CAS No. |
107390-47-6 |
---|---|
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C20H20O5/c1-12(2)3-4-14-9-16(20(25)11-18(14)23)19(24)10-17(22)13-5-7-15(21)8-6-13/h3,5-9,11,21,23,25H,4,10H2,1-2H3 |
InChI Key |
VAWLLIOUAFRMHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)CC(=O)C2=CC=C(C=C2)O)C |
Origin of Product |
United States |
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